22-52-Adrenomedullin (human) -

22-52-Adrenomedullin (human)

Catalog Number: EVT-243385
CAS Number:
Molecular Formula: C121H193N33O31S
Molecular Weight: 2638.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

22-52-Adrenomedullin (human), often referred to as AM(22-52), is a synthetic peptide fragment derived from the naturally occurring hormone adrenomedullin (AM). It functions as a competitive antagonist of AM receptors. [] AM, a 52-amino acid peptide, was initially isolated from human pheochromocytoma. [] It plays a crucial role in regulating various physiological processes, including vasodilation, hormone secretion, and cell growth. [] AM exerts its effects by binding to specific cell surface receptors, primarily composed of the calcitonin receptor-like receptor (CRLR) in conjunction with receptor activity-modifying proteins (RAMPs). [, , ] Two primary AM receptor subtypes exist: AM1 (CRLR/RAMP2) and AM2 (CRLR/RAMP3). []

AM(22-52) specifically targets these receptors, blocking the binding and subsequent downstream signaling of AM. [, , ] This antagonistic property renders AM(22-52) a valuable tool in scientific research, particularly in dissecting the physiological and pathological roles of AM signaling.

Synthesis Analysis

The synthesis of AM(22-52) is typically achieved through solid-phase peptide synthesis (SPPS). [, ] SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the amino acid sequence and facilitates the incorporation of modifications if needed.

Molecular Structure Analysis

AM(22-52) comprises the C-terminal 31 amino acid residues of the full-length AM peptide. [, ] This fragment lacks the N-terminal ring structure present in AM, which is crucial for receptor activation. [] The absence of this ring structure is responsible for AM(22-52)'s antagonistic properties. Circular dichroism spectroscopy studies have revealed structural differences between AM and AM(22-52), further supporting the significance of the ring structure in receptor interactions. []

Mechanism of Action

AM(22-52) functions as a competitive antagonist by binding to AM receptors, thereby preventing the binding of AM itself. [, , ] This competitive inhibition effectively blocks the activation of downstream signaling pathways typically initiated by AM. For instance, AM(22-52) inhibits AM-induced cAMP production in cells expressing AM receptors. [, , , ] Additionally, AM(22-52) can antagonize AM-mediated effects on cell proliferation, apoptosis, and other cellular processes. [, , ]

Applications
  • Investigating the Role of AM in Cardiovascular Regulation: AM(22-52) has been used extensively to study the vasodilatory effects of AM and its potential therapeutic implications in hypertension. [, , , ] Studies employing AM(22-52) have shown its ability to inhibit AM-induced vasodilation and modulate blood pressure in animal models. [, , , ]

  • Elucidating the Role of AM in Tumor Growth and Angiogenesis: AM(22-52) has been instrumental in unraveling the role of AM in tumor progression. [] Studies have demonstrated its ability to inhibit the growth of various cancer cell lines in vitro and in vivo, highlighting the potential of targeting AM signaling in cancer therapy. [, ]

  • Studying the Role of AM in Inflammatory Diseases: AM(22-52) has been used to investigate the anti-inflammatory properties of AM. Studies have shown that AM(22-52) can modulate inflammatory responses in various disease models, suggesting its potential as a therapeutic target. [, ]

Future Directions
  • Development of More Potent and Selective AM Receptor Antagonists: While AM(22-52) has proven to be a valuable tool, there is ongoing research to develop more potent and selective antagonists for specific AM receptor subtypes. [] Such advancements could lead to a better understanding of the distinct roles of AM1 and AM2 receptors in different physiological and pathological conditions.

  • Exploring the Therapeutic Potential of AM(22-52) in Human Diseases: While currently limited to preclinical studies, the potential therapeutic applications of AM(22-52) in various diseases, including hypertension, cancer, and inflammatory disorders, warrant further investigation. [, , , ]

Adrenomedullin (human)

Compound Description: Adrenomedullin (AM) is a 52-amino acid peptide hormone initially isolated from human pheochromocytoma. [] It acts as a potent vasodilator with a variety of physiological functions, including regulation of vascular tone, hormone secretion, and cell growth. [, ] AM exerts its effects by binding to specific receptors, primarily the adrenomedullin receptor (AM1 receptor), which is a complex composed of calcitonin receptor-like receptor (CRLR) and receptor activity-modifying protein 2 (RAMP2). [, , ]

Relevance: 22-52-Adrenomedullin (human) is a C-terminal fragment of adrenomedullin (human), encompassing amino acid residues 22 to 52. [, , ] This fragment acts as an antagonist at adrenomedullin receptors, blocking the effects of adrenomedullin. [, , , , ]

Calcitonin Gene-Related Peptide (human)

Compound Description: Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that shares structural homology with adrenomedullin. [, , , ] It is a potent vasodilator and plays a role in pain transmission. CGRP exerts its effects by binding to the CGRP receptor, which is a complex composed of CRLR and receptor activity-modifying protein 1 (RAMP1). [, ]

Relevance: While CGRP exhibits distinct pharmacological activities, it shares structural similarities and binds to a receptor complex (CRLR/RAMP1) closely related to the adrenomedullin receptor (CRLR/RAMP2). [, , , ] Some studies suggest that certain adrenomedullin receptor antagonists, like 22-52-Adrenomedullin (human), might also exhibit affinity for the CGRP receptor. [, , ]

8-37-Calcitonin Gene-Related Peptide (human)

Compound Description: 8-37-Calcitonin Gene-Related Peptide (human) is a fragment of CGRP that acts as a CGRP receptor antagonist. [, , ] It blocks the effects of CGRP by competing for binding at the CGRP receptor. [, ]

Relevance: This CGRP receptor antagonist is relevant because it helps differentiate between the actions mediated by the CGRP receptor and those mediated by adrenomedullin receptors. [, , ] By using 8-37-Calcitonin Gene-Related Peptide (human) in conjunction with 22-52-Adrenomedullin (human), researchers can determine the specific contributions of each receptor system in various physiological processes. [, , ]

Adrenomedullin (rat)

Compound Description: Adrenomedullin (rat) is the rat homolog of human adrenomedullin, exhibiting high structural similarity and sharing most of its biological activities. [, ] It functions as a potent vasodilator and plays a role in various physiological processes. []

Relevance: The rat homolog of adrenomedullin is structurally very similar to human adrenomedullin, with only minor amino acid differences. [, ] This close structural similarity implies that 22-52-Adrenomedullin (human) might also exhibit antagonistic activity at rat adrenomedullin receptors, although potentially with altered affinity compared to the human receptor. [, ]

20-50-Adrenomedullin (rat)

Compound Description: 20-50-Adrenomedullin (rat) is a fragment of rat adrenomedullin, lacking the N-terminal 19 amino acid residues and the C-terminal ring structure. [] This fragment acts as a selective antagonist at rat adrenomedullin receptors. []

Relevance: This fragment of rat adrenomedullin highlights the importance of the C-terminal region and the ring structure for receptor binding and activation. [] Similar to 22-52-Adrenomedullin (human), this fragment acts as an antagonist, emphasizing the conserved mechanism of action among species and the structural features essential for receptor interaction. []

24-50-Adrenomedullin (rat)

Compound Description: 24-50-Adrenomedullin (rat) represents another fragment of rat adrenomedullin, lacking a larger portion of the N-terminal region compared to 20-50-Adrenomedullin (rat) while retaining the C-terminal sequence. [] Like 20-50-Adrenomedullin (rat), it acts as a selective antagonist at rat adrenomedullin receptors. []

Relevance: This fragment further reinforces the importance of the C-terminal region in conferring receptor binding and antagonism. [] By comparing the activities of 20-50-Adrenomedullin (rat) and 24-50-Adrenomedullin (rat), researchers can glean insights into the specific amino acid residues crucial for interaction with rat adrenomedullin receptors, potentially aiding in the design of more potent and selective antagonists. []

Adrenomedullin (6-52)

Compound Description: Adrenomedullin (6-52) is a modified form of human adrenomedullin, lacking the N-terminal five amino acid residues. [, ] Despite this truncation, it retains the ability to bind to and activate adrenomedullin receptors, albeit with potentially altered affinity compared to the full-length peptide. [, ]

Relevance: This modified form of adrenomedullin highlights the importance of the C-terminal region, particularly the ring structure and the amidated C-terminus, for receptor interaction. [, ] It suggests that while the N-terminal region might contribute to receptor binding, the core structural elements required for activation reside within the 6-52 region. [, ] This is further supported by the observation that 22-52-Adrenomedullin (human), which also lacks the N-terminal region, acts as an antagonist. [, ]

20 kDa PEGylated Adrenomedullin

Compound Description: 20 kDa PEGylated Adrenomedullin is a chemically modified form of adrenomedullin, where a 20 kDa polyethylene glycol (PEG) molecule is attached to AM(1–15), and this conjugate is then linked to AM(15–52). [] This modification aims to improve the pharmacokinetic properties of adrenomedullin, such as increasing its half-life in circulation, while preserving its biological activity. []

Relevance: The development of 20 kDa PEGylated Adrenomedullin demonstrates efforts to harness the therapeutic potential of adrenomedullin by overcoming its limitations, such as its short half-life. [] It emphasizes the importance of understanding the structure-activity relationship of adrenomedullin to design modified forms that retain biological activity while exhibiting improved pharmacological properties. []

5 kDa PEGylated Adrenomedullin

Compound Description: 5 kDa PEGylated Adrenomedullin is another PEGylated derivative of adrenomedullin, where a smaller 5 kDa PEG molecule is conjugated to adrenomedullin. [] Similar to 20 kDa PEGylated Adrenomedullin, this modification aims to enhance its pharmacokinetic properties while maintaining its ability to activate adrenomedullin receptors. []

Relevance: The use of different PEG sizes for modification highlights the ability to fine-tune the pharmacokinetic properties of adrenomedullin derivatives. [, ] Comparing the activities and pharmacokinetic profiles of 5 kDa and 20 kDa PEGylated Adrenomedullin can provide insights into the optimal balance between size, activity, and circulatory half-life for therapeutic applications. [, ]

60 kDa PEGylated Adrenomedullin

Compound Description: 60 kDa PEGylated Adrenomedullin is a PEGylated derivative where a larger 60 kDa PEG molecule is conjugated to the N-terminus of human adrenomedullin. [] This modification is expected to further extend the circulatory half-life of adrenomedullin compared to smaller PEG molecules. []

Relevance: The development of 60 kDa PEGylated Adrenomedullin highlights the ongoing efforts to optimize the therapeutic potential of adrenomedullin by enhancing its pharmacokinetic properties. [] It suggests that larger PEG molecules might offer advantages in terms of extending the duration of action, potentially leading to more convenient dosing regimens and improved patient compliance. []

Properties

Product Name

22-52-Adrenomedullin (human)

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C121H193N33O31S

Molecular Weight

2638.1 g/mol

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)

InChI Key

MMCDBQGTKNYEHP-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Synonyms

22-52-Adrenomedullin (human)

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.